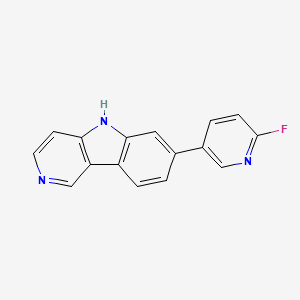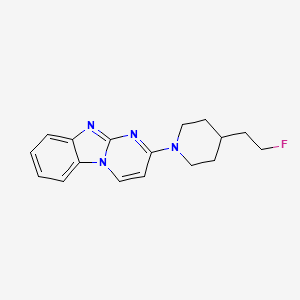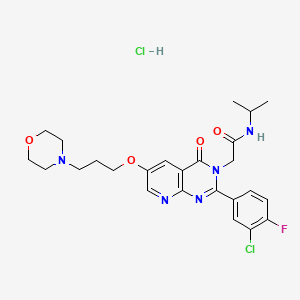
TASP0390325
描述
TASP 0390325 是一种强效且选择性的血管加压素受体 1B (V1B 受体) 拮抗剂。它以其高亲和力和口服生物利用度而闻名。该化合物在各种研究中已显示出显著的抗抑郁和抗焦虑活性 。TASP 0390325 的化学名称为 2-(3-氯-4-氟苯基)-N-(1-甲基乙基)-6-[3-(4-吗啉代)丙氧基]-4-氧代-吡啶并[2,3-d]嘧啶-3(4H)-乙酰胺盐酸盐 .
科学研究应用
TASP 0390325 具有广泛的科学研究应用:
化学: 它在涉及血管加压素受体研究中用作参考化合物。
生物学: 该化合物用于研究 V1B 受体在各种生物过程中的作用。
医学: TASP 0390325 在临床前研究中已显示出作为抗抑郁和抗焦虑剂的潜力。
作用机制
TASP 0390325 通过选择性结合和拮抗 V1B 受体发挥作用。该受体参与下丘脑-垂体-肾上腺 (HPA) 轴的调节,该轴在应激反应中起着至关重要的作用。通过阻断 V1B 受体,TASP 0390325 抑制促肾上腺皮质激素 (ACTH) 的释放,从而降低与应激相关的反应。 参与其中的分子靶点和途径包括 V1B 受体和调节 ACTH 释放的下游信号通路 .
生化分析
Biochemical Properties
TASP0390325 exhibits a high affinity for the V1B receptor, with an IC50 value of 2.22 nM for the rat pituitary receptor . It does not show significant affinity for 85 other receptors, ion channels, and transporters at 10 μM, including V1A and V2 .
Cellular Effects
This compound has been shown to increase ACTH levels in rats . This suggests that it may influence cell function by modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that regulates responses to stress and many other physiological processes .
Molecular Mechanism
This compound acts as an antagonist of the V1B receptor, which is a G protein-coupled receptor that mediates the effects of the neuropeptide hormone vasopressin . By blocking the activation of this receptor, this compound can modulate the signaling pathways downstream of the V1B receptor .
Temporal Effects in Laboratory Settings
Given its potent and selective activity as a V1B receptor antagonist, it is likely that its effects would be observable shortly after administration and would persist for a duration that depends on its pharmacokinetic properties .
Dosage Effects in Animal Models
In animal models, this compound has been shown to antagonize the increase in plasma ACTH levels induced by CRF/dDAVP, a stimulator of the HPA axis . This effect was observed at a dose of 1 mg/kg .
Metabolic Pathways
As a small molecule drug, it is likely to be metabolized by the liver and excreted in the urine .
Transport and Distribution
As a small molecule drug, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule drug, it is likely to be able to enter cells and interact with its target, the V1B receptor, which is located on the cell membrane .
准备方法
TASP 0390325 的合成涉及多个步骤,包括形成吡啶并[2,3-d]嘧啶核心以及随后的官能化。反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成。 工业生产方法可能涉及优化这些合成路线以提高产率和纯度 .
化学反应分析
相似化合物的比较
TASP 0390325 在其对 V1B 受体的高亲和力和选择性方面是独特的。类似的化合物包括:
Nelivaptan: 另一种具有类似抗焦虑和抗抑郁特性的 V1B 受体拮抗剂。
Mozavaptan: 一种血管加压素受体拮抗剂,靶向 V1 和 V2 受体。
Fedovapagon: 血管加压素 V2 受体的选择性激动剂,具有不同的治疗应用
TASP 0390325 由于其对 V1B 受体的高选择性及其在治疗焦虑和抑郁方面的潜在治疗应用而脱颖而出。
属性
IUPAC Name |
2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIXGNLBPARAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TASP0390325 interact with its target, the V1B receptor, and what are the downstream effects of this interaction?
A1: this compound acts as a potent and selective antagonist of the V1B receptor. [, ] While the precise binding mechanism hasn't been fully elucidated, as an antagonist, it likely competes with the endogenous ligand, arginine vasopressin, for binding to the V1B receptor. This competitive binding prevents arginine vasopressin from activating the receptor, thereby inhibiting its downstream signaling pathways. The blockade of V1B receptor signaling by this compound has been demonstrated to have anti-depressant and anxiolytic effects in preclinical animal models. [] Further research is necessary to fully characterize the downstream molecular effects of this compound's interaction with the V1B receptor.
Q2: What evidence supports the use of this compound as a potential therapeutic agent for neuropsychiatric disorders?
A2: Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of depression and anxiety. [] While the exact mechanisms underlying these effects are still being investigated, the V1B receptor is known to play a role in stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. [] Dysregulation of the HPA axis is implicated in the pathophysiology of various neuropsychiatric disorders, including depression and anxiety. By blocking the V1B receptor, this compound may help normalize HPA axis activity and alleviate some of the behavioral symptoms associated with these conditions.
Q3: How does the performance of this compound compare to other V1B receptor antagonists, particularly in the context of PET imaging?
A3: this compound has shown promise as a potent and selective V1B receptor antagonist, particularly in the context of PET imaging. Research indicates that a closely related analog, ¹¹C-TASP699, derived from this compound, produces higher contrast PET images of pituitary V1BRs compared to previously developed radioligands. [] This improved imaging contrast suggests that ¹¹C-TASP699, and potentially other derivatives of this compound, could be valuable tools for studying V1B receptor distribution and occupancy in vivo, which is crucial for understanding the role of this receptor in both healthy individuals and those with neuropsychiatric disorders. This enhanced imaging capability could also facilitate the development and evaluation of novel V1B receptor antagonists for therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



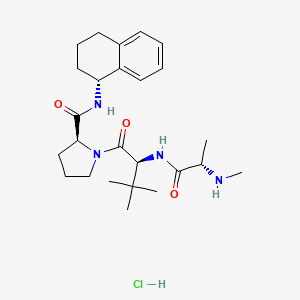
![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
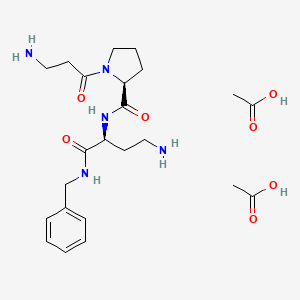
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B611105.png)
![1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B611108.png)
